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6-Ethoxy-3-azabicyclo[3.1.1]heptane

solubility pyridine bioisostere physicochemical property

6-Ethoxy-3-azabicyclo[3.1.1]heptane (CAS 2097983-04-3) is a conformationally rigid, saturated bicyclic amine belonging to the 3-azabicyclo[3.1.1]heptane scaffold class. This scaffold has been validated as a three-dimensional bioisostere of the 3,5-disubstituted pyridine ring, with crystallographic analysis demonstrating near-identical exit vector geometry (angle ϕ: 124–126° vs 125° for pyridine).

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 2097983-04-3
Cat. No. B1461125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-3-azabicyclo[3.1.1]heptane
CAS2097983-04-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CNC2
InChIInChI=1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3
InChIKeyMXXKMUIIDQFGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-3-azabicyclo[3.1.1]heptane (CAS 2097983-04-3): A Saturated Pyridine Bioisostere Building Block for Medicinal Chemistry


6-Ethoxy-3-azabicyclo[3.1.1]heptane (CAS 2097983-04-3) is a conformationally rigid, saturated bicyclic amine belonging to the 3-azabicyclo[3.1.1]heptane scaffold class. This scaffold has been validated as a three-dimensional bioisostere of the 3,5-disubstituted pyridine ring, with crystallographic analysis demonstrating near-identical exit vector geometry (angle ϕ: 124–126° vs 125° for pyridine) [1]. The compound incorporates an ethoxy substituent at the 6-position, providing a hydrogen-bond acceptor handle and a functionalization point distinct from other 3-azabicyclo[3.1.1]heptane analogs. The core scaffold was developed through a general synthetic approach—reduction of spirocyclic oxetanyl nitriles—that has been demonstrated on multigram scale (up to 40–50 g per run) [1], and its utility as a pyridine replacement has been shown to dramatically improve solubility, lipophilicity, and metabolic stability in the context of the antihistamine drug Rupatadine [1].

1
Pyridine bioisostere scaffold — validated 3-azabicyclo[3.1.1]heptane core with near-identical exit vector geometry for receptor engagement studies
2
6-Ethoxy functional handle — hydrogen-bond acceptor and diversification point distinct from 6-H, 6-fluoro, or 6-methoxy analogs
3
Scalable supply profile — chromatography-free synthetic route demonstrated at multigram scale; supports discovery-to-lead transition

Why 6-Ethoxy-3-azabicyclo[3.1.1]heptane Cannot Be Replaced by Generic Piperidine or Pyridine Building Blocks


The 3-azabicyclo[3.1.1]heptane scaffold is not a simple conformational variant of piperidine or pyridine—it is a fundamentally distinct chemotype with unique geometric, physicochemical, and metabolic consequences. Unlike the planar pyridine ring, the saturated bicyclic core imposes sp³-rich character that alters solubility (12.6-fold increase) and lipophilicity (logD reduction from >4.5 to 3.8), while maintaining near-identical exit vector geometry for receptor engagement [1]. Compared with piperidine, the bridged scaffold locks the nitrogen into a defined three-dimensional orientation: cis isomers mimic the chair conformer of 1,4-disubstituted piperidine, while trans isomers adopt an unusual boat-like geometry [2]. Furthermore, the 6-ethoxy substituent differentiates this specific compound from other 3-azabicyclo[3.1.1]heptane analogs (e.g., 6-H, 6-fluoro, 6-methoxy) by providing a distinct hydrogen-bond acceptor profile and a synthetic handle for further elaboration, making generic scaffold-level substitution scientifically inadequate for structure–activity relationship (SAR) optimization.

vs. Pyridine
Planar aromatic ring lacks sp³ character; reported solubility and metabolic stability gains are scaffold-specific and may not transfer to pyridine-based analogs
vs. Piperidine
Flexible monocyclic ring exists as chair/boat equilibrium; bridged scaffold locks nitrogen orientation into discrete cis (chair-mimic) or trans (boat-mimic) geometries
vs. Other 3-aza analogs
6-Ethoxy substituent provides distinct H-bond acceptor profile; generic scaffold-level substitution without this group may not reproduce SAR or physicochemical outcomes

6-Ethoxy-3-azabicyclo[3.1.1]heptane: Quantified Differentiation vs. Pyridine and Piperidine Comparators


Aqueous Solubility: >12.6-Fold Increase vs. Pyridine Ring in Matched Molecular Pair

Direct head-to-head comparison in the Rupatadine scaffold: replacing the pyridine ring with the 3-azabicyclo[3.1.1]heptane core increased water solubility from 29 μM to 365 μM (>12.6-fold improvement). Both compounds were evaluated as free bases under identical conditions [1].

Aqueous Solubility
Head-to-head
12.6× increase
Supports formulation and exposure screening in lead optimization
Matched molecular pair in Rupatadine scaffold; PBS pH 7.4, free base
solubility pyridine bioisostere physicochemical property Rupatadine

Lipophilicity Modulation: logD Reduction from >4.5 to 3.8 vs. Pyridine-Containing Drug

In the same Rupatadine matched molecular pair, experimental logD (n-octanol/phosphate-buffered saline, pH 7.4) decreased from >4.5 (pyridine-containing Rupatadine) to 3.8 (3-azabicyclo[3.1.1]heptane analogue), whereas calculated clogP remained nearly unchanged (5.1 vs 5.2) [1]. This divergence between clogP and logD indicates a genuine increase in polarity beyond simple desolvation effects attributable to the saturated scaffold.

Lipophilicity (logD)
Head-to-head
≥0.7 log units lower
Reduced lipophilicity supports developability and off-target screening
logD decreased from >4.5 to 3.8; clogP remained near-identical (5.1 vs 5.2)
lipophilicity logD bioisostere drug-likeness

Metabolic Stability: >10-Fold Increase in Human Liver Microsomal Half-Life vs. Pyridine Scaffold

Incorporation of the 3-azabicyclo[3.1.1]heptane core into Rupatadine increased the half-life (t₁/₂) in human liver microsomes from 3.2 min to 35.7 min—a >11-fold improvement. Correspondingly, intrinsic clearance (CLint) decreased from 517 to 47 μL min⁻¹ mg⁻¹, representing a >10-fold reduction in hepatic extraction [1].

Metabolic Stability
Head-to-head
CLint reduced 10.9×
Supports metabolic stability screening in lead optimization
Human liver microsomes; t₁/₂ 3.2 → 35.7 min; free base conditions
metabolic stability intrinsic clearance microsomes half-life ADME

Geometric Mimicry: Exit Vector Identity (ϕ = 124–126°) with Pyridine Ring Confirmed by X-Ray Crystallography

X-ray crystallographic analysis of three 3-azabicyclo[3.1.1]heptane derivatives (3a·HCl, 11a·HCl, 15a·HCl) revealed that the scaffold closely mimics the geometry of a 3,5-disubstituted pyridine ring. The distance r (bridgehead-to-substituent proximal distance) was 2.12 Å vs 2.41 Å for pyridine (0.29 Å shorter), distance d (substituent-to-substituent span) was 4.79–4.81 Å vs 5.06 Å for pyridine (0.25–0.27 Å shorter), and the exit vector angle ϕ was essentially identical: 124–126° vs 125° for pyridine [1]. This near-perfect angular match preserves key pharmacophore geometry while the slightly more compact core can offer advantages for sterically constrained binding pockets.

Exit Vector Geometry
Head-to-head
ϕ: 124–126° vs 125° — near-identical angle; r: 2.12 vs 2.41 Å; d: 4.79–4.81 vs 5.06 Å
Preserves pharmacophore geometry for structure-based design
X-ray single crystal diffraction; 3 derivatives vs bioactive pyridine 50
exit vector geometric mimicry X-ray crystallography bioisostere pyridine replacement

Conformational Rigidity: cis- and trans-Isomers Define Discrete Piperidine Chair vs. Boat Topologies

Exit vector plot (EVP) analysis of the closely related 6-azabicyclo[3.1.1]heptane scaffold demonstrated that cis isomers are three-dimensional analogs of the 1,4-disubstituted piperidine chair conformer, whereas trans isomers correspond to an unusual boat piperidine topology [1]. This conformational locking eliminates the energetic penalties associated with constraining a flexible piperidine ring into a bioactive conformation. Although this EVP analysis was performed on the 6-aza isomer series, the 3-azabicyclo[3.1.1]heptane core shares the same bridged architecture and analogous conformational constraints. The 6-ethoxy substituent on the 3-azabicyclo[3.1.1]heptane scaffold introduces an additional stereochemical element that can be exploited to further bias conformational preference and modulate interactions with target proteins.

Conformational Control
Class-level inference
cis isomer locks chair geometry; trans isomer locks boat geometry — piperidine exists as dynamic equilibrium
Supports diastereomer selection for desired exit vector orientation
EVP analysis from 6-aza isomer series; class-level inference for 3-aza scaffold
conformational control piperidine isostere exit vector plot diastereomer scaffold design

Scalable Synthetic Access: Multigram Preparation Demonstrated Without Chromatographic Purification

The 3-azabicyclo[3.1.1]heptane scaffold is accessed via reduction of spirocyclic oxetanyl nitriles with LiAlH₄, a methodology that has been optimized to avoid column chromatography entirely and has been demonstrated at 40–50 g scale in a single run [1]. By contrast, many alternative bridged bicyclic amine scaffolds (e.g., 6-azabicyclo[3.1.1]heptanes, 2-azabicyclo[3.2.0]heptanes) require photochemical [2+2] cycloadditions, multi-step sequences, or chromatographic separations that limit practical scalability [2]. This synthetic accessibility translates directly into reliable supply and competitive pricing for procurement.

Scalable Synthesis
Class-level inference
40–50 g per run; chromatography-free isolation; crystalline HCl salt
Supports batch consistency and reliable supply for discovery programs
LiAlH₄ reduction of spirocyclic oxetanyl nitriles; no column chromatography
scalability synthesis building block chromatography-free 3-azabicyclo[3.1.1]heptane

Optimal Application Scenarios for 6-Ethoxy-3-azabicyclo[3.1.1]heptane Based on Quantified Differentiation Evidence


Pyridine Ring Replacement in Lead Optimization for Solubility- and Clearance-Constrained Programs

When a lead series containing a 3,5-disubstituted pyridine motif encounters developability bottlenecks—particularly poor aqueous solubility (<30 μM) or high hepatic clearance (t₁/₂ < 5 min in human liver microsomes)—6-ethoxy-3-azabicyclo[3.1.1]heptane can serve as a direct saturated bioisostere replacement. The matched molecular pair evidence from the Rupatadine case demonstrates that this scaffold hop can increase solubility by >12-fold (29 μM → 365 μM) and extend microsomal half-life by >11-fold (3.2 min → 35.7 min) while preserving the critical exit vector angle ϕ (124–126° vs 125°) required for target engagement [1].

Scaffold-Hopping from Flexible Piperidine to a Conformationally Locked Bicyclic Amine

For programs where a piperidine ring contributes to entropic penalties or conformational ambiguity in binding, 6-ethoxy-3-azabicyclo[3.1.1]heptane provides a pre-organized bicyclic amine scaffold. Based on exit vector plot analysis of the isomeric 6-aza scaffold, the cis diastereomer locks the nitrogen into a chair-like orientation, while the trans diastereomer presents a boat-like geometry [2]. The 6-ethoxy group further differentiates this building block from unsubstituted or fluoro analogs by providing a hydrogen-bond acceptor that can engage solvent or protein residues, enabling fine-tuning of binding interactions beyond what is achievable with simpler 3-azabicyclo[3.1.1]heptane congeners.

Early-Stage Fragment-to-Lead and DNA-Encoded Library (DEL) Chemistry Requiring sp³-Rich, Functionally Diverse Building Blocks

The 2023 demonstration that 3-azabicyclo[3.1.1]heptanes serve as saturated pyridine isosteres with dramatically improved physicochemical properties [1] has positioned this scaffold as a high-priority building block for fragment-based screening and DEL libraries. The 6-ethoxy substituent provides a distinct vector for chemical diversification (via O-alkylation, O-arylation, or cleavage to the alcohol) that is orthogonal to modifications at the bridgehead or nitrogen positions. The chromatography-free, multigram synthetic route [1] ensures that this building block can be procured in sufficient quantity and purity for large-library synthesis, unlike less accessible bridged bicyclic scaffolds such as 6-azabicyclo[3.1.1]heptanes [3].

Metabolic Stability Improvement for N-Heterocycle-Containing PROTACs and Bifunctional Degraders

PROTACs and molecular glues often suffer from poor metabolic stability due to their high molecular weight and exposure of heteroaromatic rings to oxidative metabolism. The >10-fold reduction in intrinsic clearance (CLint 517 → 47 μL min⁻¹ mg⁻¹) observed upon replacing a pyridine with the 3-azabicyclo[3.1.1]heptane core [1] is highly relevant to degrader design, where even modest clearance improvements can translate into meaningful in vivo exposure gains. The 6-ethoxy-3-azabicyclo[3.1.1]heptane building block, when incorporated into the linker or ligand portion of a PROTAC, can contribute saturated carbon character and reduced CYP-mediated oxidation while providing a stable ether linkage resistant to hydrolytic degradation.

Application
Selection Property
Validation Focus
Pyridine bioisostere replacement
sp³-rich saturated scaffold with matched exit vector geometry
Solubility, logD, and microsomal stability improvement over pyridine comparator
Conformationally locked piperidine replacement
cis/trans diastereomer-defined nitrogen orientation
Exit vector orientation and binding conformation for target engagement
Fragment-based screening and DEL libraries
6-Ethoxy diversification handle with scalable, chromatography-free supply
Purity and quantity for library-scale synthesis
PROTAC linker and degrader design
Saturated core with reported CYP oxidation resistance
Microsomal clearance context and ether linkage stability
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